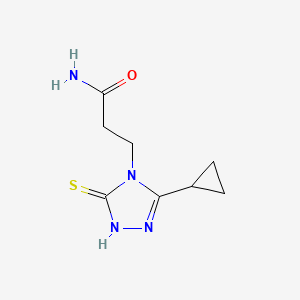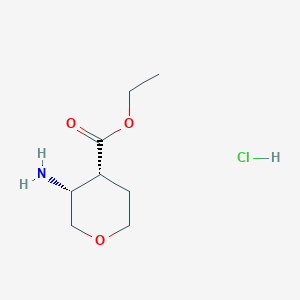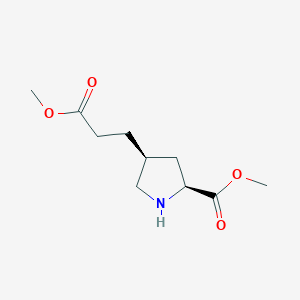
Methyl (2S,4S)-4-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S,4S)-4-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate, also known as MMPC, is a chemical compound that has been studied extensively for its potential applications in scientific research. MMPC is a pyrrolidine-based compound that has been synthesized using various methods, and it has been found to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Methyl (2S,4S)-4-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate serves as a crucial intermediate in the synthesis of various complex molecules due to its active methylene or methine groups. For instance, a new method for introducing bis(methoxycarbonyl)methyl or 2-oxopropyl group to the 3-position of pyrrolidine or piperidine skeletons has been developed, which is instrumental in synthesizing key intermediates for compounds like (±)-eburnamonine (Shono et al., 1987). Additionally, the asymmetric acylation of carboxamides featuring the trans-2,5-bis(methoxymethoxymethyl)pyrrolidine moiety as a chiral auxiliary and the stereoselective reduction of the resulting 2-alkyl-3-oxoamides offer an alternative to the asymmetric aldol reaction, showcasing the compound's versatility in stereocontrolled synthesis (Ito et al., 1984).
Catalytic Applications and Green Chemistry
The compound is also pivotal in green chemistry, as seen in the ultrasound-promoted synthesis of pyrrolidin-2-ones in aqueous medium, which emphasizes the role of such intermediates in environmentally sustainable processes. This method demonstrates the synthesis's efficiency, minimizing waste and reducing energy requirements while employing water as an eco-friendly solvent (Franco et al., 2012).
Photoreactive Properties
Moreover, methyl (2S,4S)-4-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate and its derivatives have been studied for their photoreactive properties. For example, atmosphere-dependent photoreactions of methyl 4-pyridinecarboxylate in methanol have revealed different pathways for methoxylation and hydroxymethylation, depending on the presence of oxygen or nitrogen, which underscores the nuanced reactivity of such compounds under UV irradiation (Sugiyama et al., 1984).
Structural and Synthetic Importance
The synthesis of 5-methoxylated 3-pyrrolin-2-ones via the rearrangement of chlorinated pyrrolidin-2-ones demonstrates the structural and synthetic importance of methyl (2S,4S)-4-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate. This process is valuable for preparing adducts for agrochemicals or medicinal compounds, highlighting its significance in diverse chemical syntheses (Ghelfi et al., 2003).
Eigenschaften
IUPAC Name |
methyl (2S,4S)-4-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-14-9(12)4-3-7-5-8(11-6-7)10(13)15-2/h7-8,11H,3-6H2,1-2H3/t7-,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYSMXRNWFLNKD-YUMQZZPRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1CC(NC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@H]1C[C@H](NC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-Bromophenyl)-6-chloro-1H-benzo[d]imidazole](/img/structure/B2876552.png)
![3-ethyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2876558.png)
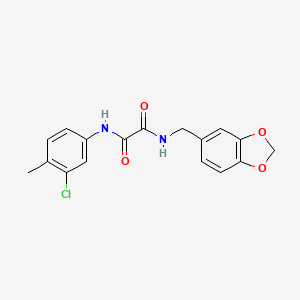
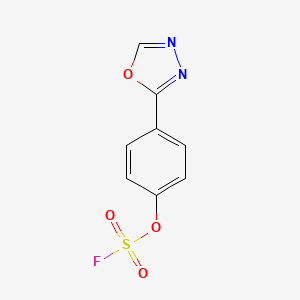
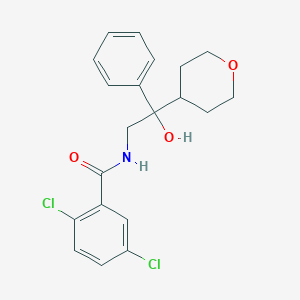
![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2876565.png)


![2-benzyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2876569.png)

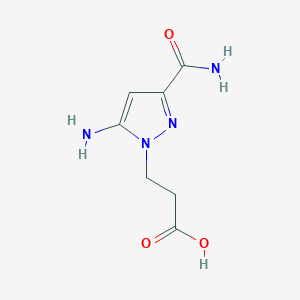
![2-{4-[1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/no-structure.png)
